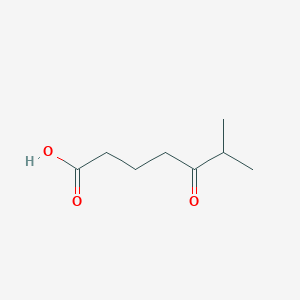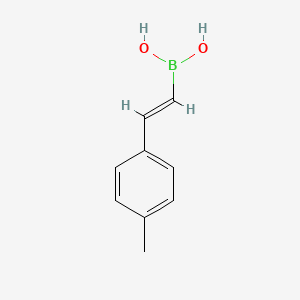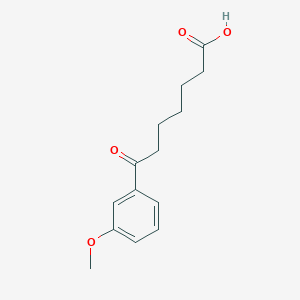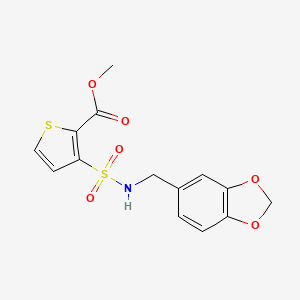
Polyoxyethylene sorbitan trioleate
Overview
Description
Polyoxyethylene sorbitan trioleate, also known as Polysorbate 85, is a bio-based, nonionic detergent manufactured from a natural fatty acid . It consists of sorbitol, ethylene oxide, and oleic acid, with a molecular formula of C100H188O28 . At room temperature, it is in the form of a pale-yellow to orange oily liquid .
Synthesis Analysis
Polyoxyethylene sorbitan trioleate can be synthesized by one-step carbonization of polyoxyethylene sorbitan trioleate (Tween 85) in H2SO4/H3PO4 mixed solution at a mild temperature (150 °C) . The synthesis is simple and scalable for accomplishing under mild conditions by catalytic esterification of maleic anhydride with polyoxyethylene sorbitan, and further modification of the ether with diethanolamine .Molecular Structure Analysis
The molecular structure of Polyoxyethylene sorbitan trioleate is complex due to the presence of multiple polyoxyethylene groups and their distribution within the molecule . The exact composition of these chemical mixtures cannot be determined by colorimetry, hydrolysis, size-exclusion chromatography, nuclear magnetic resonance or mass spectrometry (MS) .Chemical Reactions Analysis
The inhibitory action related to non-ionic surfactant “polyoxyethylene sorbitan trioleate surfactant (MA/TWEEN-DEA)” was studied against ST3 steel in model water solution at different temperatures . The compound inhibited the corrosion of carbon steel in a model solution simulating compositions of formation waters, and the extent of inhibition was dependent on temperature and concentration of compound .Physical And Chemical Properties Analysis
Polyoxyethylene sorbitan trioleate is a pale-yellow to orange oily liquid at room temperature . It is insoluble in water to soluble in water. The solubility increases with the increase of EO number . It has a density of 1.03 g/cm3 at 20 °C .Scientific Research Applications
Corrosion Inhibition
Polyoxyethylene sorbitan trioleate has been studied for its potential as a corrosion inhibitor. It has been found to be effective in protecting metals and alloys from corrosion . The inhibitory action of this non-ionic surfactant was specifically studied against ST3 steel in a model water solution at different temperatures .
Surfactant in Synthesis
Tween 85 is often used in synthesis due to its properties as a non-ionic surfactant . It can help to increase the solubility of other substances, and can also act as a dispersing agent.
Anti-corrosion Studies on Metals and Alloys
The surfactants are eco-friendly, easily available, economical, and are proved to be an excellent corrosion inhibitor for metals . This review article aims to discuss and compare the reported capabilities of different surfactants against the corrosion inhibition of various metals and alloys .
Delivery of Ammonium Glycyrrhizinate
Tween 85 has been used in a study to assess the potential application of niosomes for the delivery of ammonium glycyrrhizinate for the treatment of inflammatory diseases . This demonstrates its potential use in drug delivery systems.
Carbon Steel Protection
Polyoxyethylene Sorbitan Trioleate Surfactant has been studied as an Effective Corrosion Inhibitor for Carbon Steel Protection . This shows its potential in the field of materials science and engineering.
Industrial Applications
Due to its surfactant properties, Tween 85 can be used in a variety of industrial applications. For example, it can be used in the manufacture of emulsions, creams, and ointments in the pharmaceutical and cosmetic industries .
Mechanism of Action
Target of Action
Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It is primarily targeted at the interfaces between various phases in a multi-phase system, such as oil and water. It acts on these interfaces to reduce surface tension, thereby enhancing the stability of the system .
Mode of Action
The mode of action of Polyoxyethylene sorbitan trioleate involves interaction with its targets to bring about changes in the system. It inhibits interfacial damage of the protein molecule that undergoes mechanical stress during shipping and handling . It also affects the formulation photostability . Furthermore, it undergoes autooxidation, cleavage at the ethylene oxide subunits, and hydrolysis of the fatty acid ester bond .
Biochemical Pathways
Polyoxyethylene sorbitan trioleate affects several biochemical pathways. Autooxidation results in hydroperoxide formation, side-chain cleavage, and eventually the formation of short-chain acids such as formic acid . These changes could influence the stability of a biopharmaceutical product .
Pharmacokinetics
It is known that the compound is used in various pharmaceutical formulations, suggesting that it has suitable bioavailability .
Result of Action
The result of Polyoxyethylene sorbitan trioleate’s action is multifaceted. It can enhance the stability of multi-phase systems, inhibit interfacial damage, and affect formulation photostability . It can also induce hemolysis, cytotoxicity to lo2 cells, and fatality in zebrafish .
Action Environment
The action of Polyoxyethylene sorbitan trioleate can be influenced by environmental factors. For instance, it has been found to be biodegradable , suggesting that its action, efficacy, and stability can be affected by the presence of certain microorganisms in the environment . Furthermore, it is known to be a potential corrosion inhibitor for metals , indicating that its action can also be influenced by the presence of metal surfaces .
Future Directions
Polyoxyethylene sorbitan trioleate has potential applications in various fields due to its surfactant properties. It has been used as a corrosion inhibitor for metals , and in the pharmaceutical industry as an excipient . Future research may focus on exploring its other potential applications and improving its synthesis process.
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLPBLTPXDOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polysorbate 85 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
18.09 [mmHg] | |
| Record name | Polysorbate 85 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |
CAS RN |
9005-70-3 | |
| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
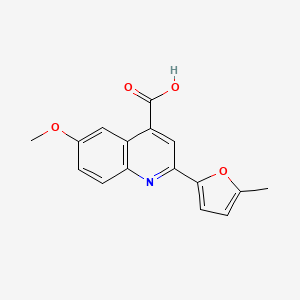
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)


![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)

